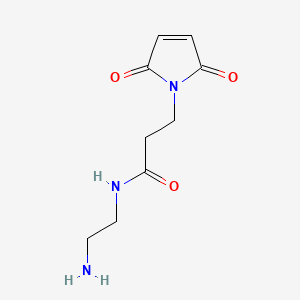

N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

Description

Chemical Name: N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide (trifluoroacetic acid salt: MPS-EDA•TFA) Molecular Formula: C₉H₁₄N₃O₃ (base), C₁₀H₁₄F₃N₃O₅ (TFA salt) Key Properties:

- Reactive Groups: Maleimide (targets sulfhydryl groups) and aminoethyl (enables conjugation with carboxylic acids via carbodiimide chemistry) .

- Spacer Length: 10 atoms (10.7 Å), facilitating crosslinking between spatially distant biomolecules .

- Solubility: Highly water-soluble (white solid), suitable for aqueous reaction environments .

- Applications: Crosslinking proteins, antibodies, or peptides containing cysteine (-SH) and carboxyl (-COOH) groups .

Properties

IUPAC Name |

N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15/h1-2H,3-6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOKQXDILYRQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679826 | |

| Record name | N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820247-10-7 | |

| Record name | N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide (CAS No. 134272-63-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3O3, with a molecular weight of 213.22 g/mol. The compound features a pyrrole ring with dioxo substituents, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, one common approach includes the reaction of maleimide derivatives with amino acids under controlled conditions to yield the desired product with high purity and yield .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various pyrrole derivatives against human cancer cell lines. In vitro assays demonstrated that compounds similar to this compound exhibit significant tumor growth inhibition. For instance, a related compound showed comparable potency to established chemotherapeutic agents like cisplatin in inhibiting tumor cell proliferation .

Antibacterial Properties

Research has also indicated that certain derivatives of pyrrole compounds possess antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MIC) were determined for several analogs, revealing effective antibacterial properties against pathogens such as Staphylococcus aureus .

The biological mechanisms underlying the activity of this compound are thought to involve interference with cellular processes such as DNA replication and protein synthesis. The dioxo group in the structure may play a crucial role in forming reactive intermediates that can interact with biological macromolecules .

Case Studies

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide has been investigated for its potential anticancer properties. Research indicates that derivatives of pyrrolidine compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. A study demonstrated that modifications to the pyrrolidine structure enhance its efficacy against various cancer cell lines, suggesting a promising avenue for drug development .

Neuroprotective Effects

Another significant application is in neuroprotection. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cultures exposed to neurotoxic agents . This property positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biochemical Applications

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit certain proteases that play a role in inflammatory responses. Such inhibition can be beneficial in developing therapeutic agents for conditions like rheumatoid arthritis and other inflammatory diseases .

Drug Delivery Systems

this compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. This property enhances the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .

Material Science

Polymer Synthesis

In materials science, this compound is explored for synthesizing novel polymers with unique properties. Its functional groups can be utilized to create cross-linked networks that exhibit enhanced mechanical strength and thermal stability. These materials are suitable for applications ranging from coatings to biomedical devices .

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Neuroprotective Mechanism

Research conducted at a leading neuroscience institute examined the neuroprotective effects of the compound on human neuronal cells subjected to oxidative stress. The findings revealed that treatment with the compound resulted in a substantial decrease in markers of oxidative damage and apoptosis compared to untreated controls.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide with key analogs:

Performance in Key Metrics

| Parameter | MPS-EDA•TFA | DSSO | Mal-N3 | DBCO-MAL |

|---|---|---|---|---|

| Reactivity | Heterobifunctional (SH + COOH) | Homobifunctional (SH) | Heterobifunctional (SH + azide) | Heterobifunctional (SH + DBCO) |

| Solubility | High (aqueous) | Moderate (organic) | Moderate | Low (DMSO) |

| Spacer Flexibility | 10.7 Å | Variable | ~7 Å | ~15 Å |

| MS Compatibility | No | Yes (cleavable) | No | No |

| Applications | Broad crosslinking | Protein structure analysis | Click chemistry conjugates | Bioorthogonal labeling |

Q & A

Basic: What safety protocols are essential when handling N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation of aerosols .

- Ventilation : Work in a fume hood to minimize exposure to dust or vapors. Avoid open handling in non-ventilated areas .

- Spill Management : Clean spills immediately using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Label containers with hazard warnings .

Basic: How is this compound synthesized, and what purification methods ensure high yield?

Answer:

- Synthesis Pathway : The compound is typically synthesized via amide coupling between maleimide-activated carboxylic acids and aminoethylamine derivatives. For example, tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate is a common precursor .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or HPLC (C18 column, acetonitrile/water with 0.1% TFA). Confirm purity via LC-MS (>95%) .

Advanced: How can conjugation efficiency with thiol-containing biomolecules be optimized?

Answer:

- pH Control : Conduct reactions at pH 6.5–7.5 to balance thiol reactivity (pKa ~8.3) and maleimide stability. Avoid alkaline conditions (>pH 8) to prevent maleimide hydrolysis .

- Molar Ratio : Use a 2:1 molar excess of maleimide-to-thiol to account for competing hydrolysis. For proteins, target lysine residues first, then optimize thiol coupling .

- Temperature : Incubate at 4°C for 24 hours to minimize protein denaturation while ensuring complete conjugation .

- Quenching : Add excess β-mercaptoethanol or cysteine post-reaction to quench unreacted maleimide groups .

Advanced: What analytical techniques validate successful conjugation to target proteins?

Answer:

- Mass Spectrometry (MS) : Use intact protein MS to detect mass shifts corresponding to the conjugated compound. For crosslinked peptides, employ MS-cleavable linkers (e.g., sulfoxide-containing BMSO) to identify cysteine linkages .

- UV-Vis Spectroscopy : Maleimide absorbs at 300–320 nm; monitor absorbance changes post-conjugation to confirm reaction completion .

- SDS-PAGE : Analyze shifts in protein mobility or use maleimide-specific stains (e.g., Ellman’s assay for free thiol quantification) .

Advanced: How can non-specific crosslinking in complex mixtures be mitigated?

Answer:

- Competitive Blocking : Pre-treat samples with iodoacetamide or N-ethylmaleimide to block free thiols unrelated to the target .

- Spacer Arm Length : Use PEG-based linkers (e.g., PEG12 in NHS-PEG-MAL) to reduce steric hindrance and improve target specificity .

- Temperature Modulation : Lower reaction temperatures (4°C) slow non-specific interactions while maintaining target reactivity .

Advanced: How do structural modifications (e.g., PEG spacers) impact functionality?

Answer:

- Solubility Enhancement : PEG spacers (e.g., PEG12) improve aqueous solubility, critical for in vivo applications .

- Binding Accessibility : Longer spacers (e.g., 53.3 Å in PEG12-MAL) reduce steric hindrance, enhancing access to buried thiols .

- Stability : PEGylation reduces maleimide hydrolysis rates, extending conjugate half-life in physiological conditions .

Advanced: How to resolve contradictions in crosslinking efficiency across experimental replicates?

Answer:

- Batch Variability : Standardize maleimide activation levels via NMR or FTIR to ensure consistent reactivity between batches .

- Thiol Quantification : Use Ellman’s reagent to pre-measure accessible thiols in target proteins and adjust molar ratios accordingly .

- Data Normalization : Include internal controls (e.g., non-reactive maleimide analogs) to distinguish specific vs. non-specific binding .

Advanced: What are the applications in click chemistry and bioorthogonal labeling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.